Fispemifene
Overview
Description
Fispemifene is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It was developed for the treatment of male hypogonadism but was abandoned and never marketed . The compound has a molecular formula of C26H27ClO3 and a molar mass of 422.95 g/mol .
Mechanism of Action
Target of Action
Fispemifene is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development, modulation of the immune system, and regulation of mood and cognition .
Mode of Action
As a SERM, this compound selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . This selective binding allows this compound to act as an agonist or antagonist depending on the specific physiological context, thereby modulating the effects of estrogen in the body .
Biochemical Pathways
These include pathways related to cell growth and differentiation, inflammation, and various metabolic processes .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. As a SERM, this compound can have diverse effects on different tissues, depending on whether it acts as an agonist or antagonist of estrogen receptors .
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes are derived from the common phenylpropene skeleton building block .
Cellular Effects
Fispemifene has been shown to significantly attenuate the glandular form of inflammation induced in the dorsolateral prostatic lobes in the hormonal milieu of the decreased androgen/estrogen ratio . The anti-inflammatory action was seen in the decreased number of acini containing intraluminal neutrophils .
Molecular Mechanism
As a selective estrogen receptor modulator, it is likely to exert its effects through modulation of estrogen receptors .
Preparation Methods
Fispemifene can be synthesized using ospemifene as a starting material. The synthetic route involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions . The industrial production methods for this compound are based on these synthetic routes, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
Fispemifene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fispemifene has been investigated for its potential use in treating male hormonal deficiencies and abnormalities . It has shown promise in treating conditions such as erectile dysfunction, hypogonadism, and multiple endocrine neoplasia . Additionally, this compound has been studied for its anti-inflammatory properties in animal models of chronic nonbacterial prostatitis .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZTZAQIKKGTDB-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870330 | |
Record name | Fispemifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341524-89-8 | |
Record name | Fispemifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341524-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fispemifene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fispemifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fispemifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fispemifene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fispemifene interact with its target and what are the downstream effects?
A1: this compound (Z-2-{2-[4-(4-Chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol) is a selective estrogen receptor modulator (SERM) [, , ]. It binds to estrogen receptors, acting as an agonist or antagonist depending on the target tissue []. In the prostate, this compound exhibits anti-estrogenic effects by blocking estrogen-induced expression of biomarkers like progesterone receptor (PR) and Fos-related antigen 2 (Fra2) [, ]. This anti-estrogenic activity is believed to contribute to its anti-inflammatory effects in the prostate, as demonstrated by a decrease in the number of inflamed acini and reduced prolactin concentration in serum [, ].
Q2: Can you elaborate on the connection between this compound's anti-estrogenic effects and its anti-inflammatory action in the prostate?
A2: While the exact mechanism is not fully elucidated, studies suggest a strong link between estrogen and prostatic inflammation [, ]. Elevated estrogen levels, particularly in the context of a decreased testosterone-to-estradiol ratio, are believed to promote inflammation in the prostate []. This compound, by blocking estrogenic action in the prostate, disrupts this pathway. This is supported by observations of reduced inflammatory markers and decreased immune cell infiltration in the prostate following this compound treatment [, ].
Q3: What is the significance of the experimental model used to study this compound and prostatic inflammation?
A3: The Noble rat model is particularly relevant for studying prostatic inflammation because it mimics the cellular composition and inflammation patterns observed in human prostatitis [, ]. The model utilizes a combined treatment of testosterone and estradiol, creating a hormonal milieu with a decreased testosterone-to-estradiol ratio, similar to what is seen in aging men []. This allows researchers to investigate the impact of hormonal changes on prostatic inflammation and evaluate the efficacy of potential treatments like this compound [, ].
Q4: Are there any insights into the potential role of this compound in prostate cancer based on this research?
A4: Research using the Noble rat model suggests a potential link between chronic prostatic inflammation and prostate cancer development []. The observation of inflammatory infiltrates adjacent to precancerous lesions, but not adenocarcinomas, suggests that inflammation might play a role in the early stages of carcinogenesis []. While more research is needed, this compound's anti-inflammatory effects in this model warrant further investigation into its potential role in prostate cancer prevention or treatment [].
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